molecular formula C7H5N3O2S B604896 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid CAS No. 1020253-47-7

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B604896
CAS No.: 1020253-47-7
M. Wt: 195.2g/mol
InChI Key: BOZOINXKHGGUHQ-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety and a carboxylic acid group.

Biochemical Analysis

Biochemical Properties

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s triazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. It also affects gene expression by interacting with transcription factors and altering the transcription of specific genes. Furthermore, this compound influences cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming hydrogen bonds and other interactions that inhibit or activate enzyme activity. For example, the compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Studies have identified threshold doses at which the compound’s beneficial effects are maximized without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to the compound, making it more water-soluble and easier to excrete. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of acetylcholinesterase by this compound can result in increased levels of acetylcholine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Studies have shown that this compound can accumulate in certain tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the cytoplasm, where it modulates enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid, have comparable chemical properties.

Uniqueness

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is unique due to the combination of the triazole and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(triazol-1-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-7(12)6-5(1-4-13-6)10-3-2-8-9-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZOINXKHGGUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N2C=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-47-7
Record name 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid
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